molecular formula C14H10Br2N2O B13710057 (1E)-N-(4-bromophenyl)-2-oxo-2-phenylethanehydrazonoyl bromide

(1E)-N-(4-bromophenyl)-2-oxo-2-phenylethanehydrazonoyl bromide

Cat. No.: B13710057
M. Wt: 382.05 g/mol
InChI Key: QWAIDHUVNWGWNK-NBVRZTHBSA-N
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Description

(1E)-N-(4-bromophenyl)-2-oxo-2-phenylethanehydrazonoyl bromide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a phenylethanehydrazonoyl group, and a bromide ion. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-(4-bromophenyl)-2-oxo-2-phenylethanehydrazonoyl bromide typically involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield the final product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-(4-bromophenyl)-2-oxo-2-phenylethanehydrazonoyl bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(1E)-N-(4-bromophenyl)-2-oxo-2-phenylethanehydrazonoyl bromide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-N-(4-bromophenyl)-2-oxo-2-phenylethanehydrazonoyl bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer effects could result from the disruption of cellular signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E)-N-(4-bromophenyl)-2-oxo-2-phenylethanehydrazonoyl bromide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C14H10Br2N2O

Molecular Weight

382.05 g/mol

IUPAC Name

(1E)-N-(4-bromophenyl)-2-oxo-2-phenylethanehydrazonoyl bromide

InChI

InChI=1S/C14H10Br2N2O/c15-11-6-8-12(9-7-11)17-18-14(16)13(19)10-4-2-1-3-5-10/h1-9,17H/b18-14+

InChI Key

QWAIDHUVNWGWNK-NBVRZTHBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=N\NC2=CC=C(C=C2)Br)/Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)Br)Br

Origin of Product

United States

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